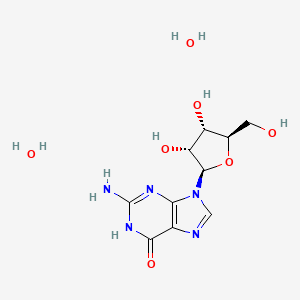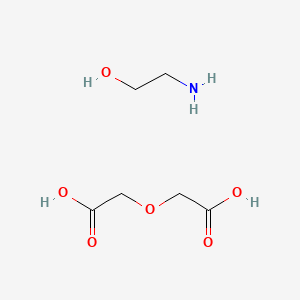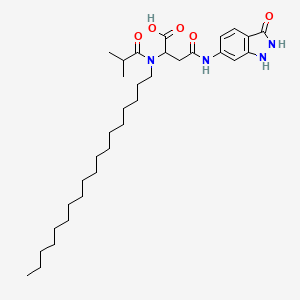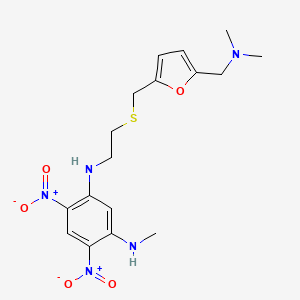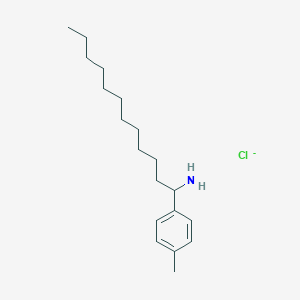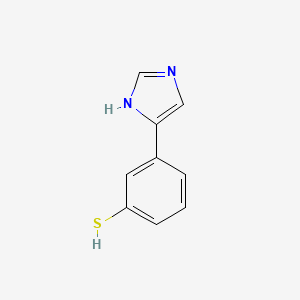![molecular formula C26H34O5 B12700894 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate CAS No. 58334-70-6](/img/structure/B12700894.png)
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is synthesized through the polymerization of 2-Propenoic acid, methyl ester with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene), resulting in a material with distinct structural and functional characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the free radical polymerization of 2-Propenoic acid, methyl ester with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene). The reaction is typically carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions . The polymerization process can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiator and subjected to controlled heating. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and desired molecular weight distribution . Post-polymerization, the polymer is purified and processed into various forms, such as films, fibers, or molded articles, depending on its intended application.
化学反应分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups along the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can modify the polymer’s properties by reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to dissolve the polymer and reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polycarboxylic acids, while reduction can yield polyalcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the polymer chain .
科学研究应用
2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a matrix for immobilizing catalysts.
Biology: The polymer is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is used in the fabrication of medical devices, such as stents and implants, due to its biocompatibility and mechanical properties.
作用机制
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner through diffusion or degradation. In tissue engineering, the polymer provides a scaffold that supports cell attachment and growth, promoting tissue regeneration . The molecular targets and pathways involved vary but often include interactions with cellular receptors and enzymes that mediate the polymer’s effects.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, diethenylbenzene, ethenylbenzene, and ethyl 2-propenoate
- 2-Propenoic acid, 2-hydroxyethyl ester, polymer with 1,1-methylenebis4-isocyanatocyclohexane and.alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-hydroxypolyoxy (methyl-1,2-ethanediyl)
Uniqueness
The uniqueness of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) lies in its combination of monomers, which imparts specific properties such as enhanced chemical resistance, mechanical strength, and biocompatibility. Compared to similar polymers, it offers a balance of flexibility and rigidity, making it suitable for a wide range of applications .
属性
CAS 编号 |
58334-70-6 |
|---|---|
分子式 |
C26H34O5 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate |
InChI |
InChI=1S/C12H18O3.C10H10.C4H6O2/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-3-4(5)6-2/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;3H,1H2,2H3/b11-9+,12-10+;; |
InChI 键 |
KSNPZSVXOGUVTK-JDDKLYJPSA-N |
手性 SMILES |
COC(=O)C=C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C |
规范 SMILES |
COC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C |
相关CAS编号 |
58334-70-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


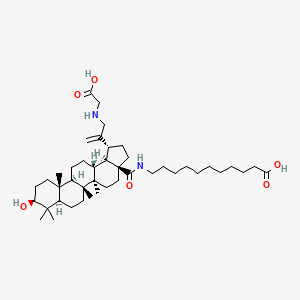
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
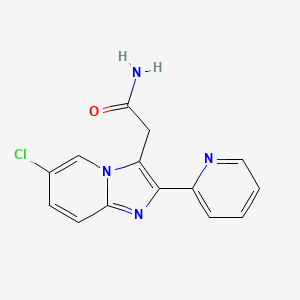

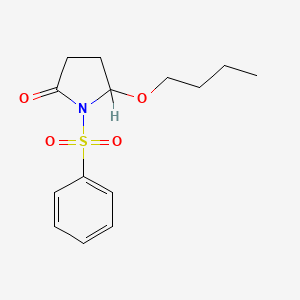
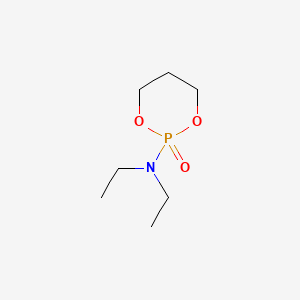
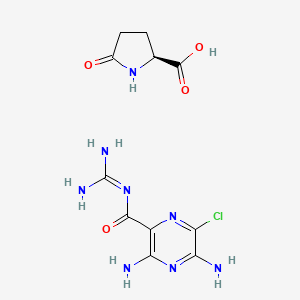
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
